1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride
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Overview
Description
The compound “1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the piperazine ring could potentially be alkylated, or the quinoline moiety could undergo various substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthetic Methodologies and Intermediate Applications
- Research highlights the use of palladium-catalyzed amination for synthesizing phenylpiperazine derivatives, crucial in developing metabolites of antipsychotic agents like aripiprazole. This method offers a practical approach to creating complex molecules efficiently, indicating the compound's role in synthesizing therapeutically valuable derivatives (Morita et al., 1998).
Antibacterial Activity
- A series of compounds, including quinolone and naphthyridine derivatives with variations at the C-8 position and different side chains, were synthesized and evaluated for their antibacterial activity. This study provides insights into the structural requirements for antibacterial potency, showing how modifications can enhance or reduce the activity against Gram-negative and Gram-positive bacteria (Sanchez et al., 1988).
Synthesis of Antihypertensive Agents
- Improved synthesis processes for intermediates used in the production of antihypertensive drugs, such as Doxazosin, have been developed. These processes demonstrate the compound's utility in creating medications aimed at treating hypertension and associated conditions, showcasing its relevance in cardiovascular drug development (Ramesh et al., 2006).
Antimycobacterial and Antibacterial Agents
- Novel s-triazines were synthesized and assessed for their antimycobacterial activity against Mycobacterium tuberculosis. These findings highlight the potential of developing new treatments for tuberculosis by leveraging the chemical structure and activity relationships of these compounds (Patel et al., 2011).
Antipsychotic Mechanisms
- Aripiprazole, a compound using a similar piperazine derivative, acts as a partial agonist at dopamine D2 receptors and has been shown to bind with high affinity to human 5-HT1A receptors. This dual action may contribute to its effectiveness against symptoms of schizophrenia and its side-effect profile, indicating the therapeutic significance of related chemical structures in neuropsychiatric disorders (Jordan et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[9-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3.ClH/c1-20-8-9-21(2)26(16-20)32-10-12-33(13-11-32)29-23-17-27-28(36-15-14-35-27)18-25(23)31-19-24(29)30(34)22-6-4-3-5-7-22;/h3-9,16-19H,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMWHDYXSWPGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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